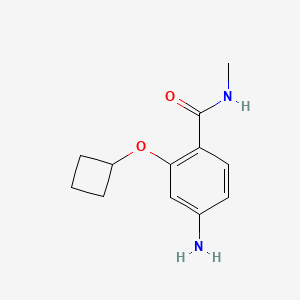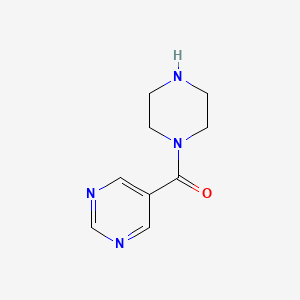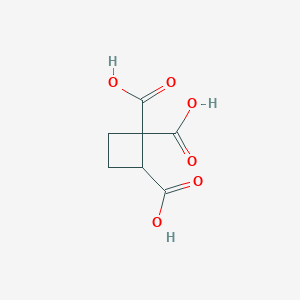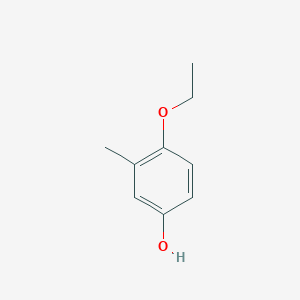
2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C11H5F17O3 and a molecular weight of 508.13 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of hexafluorobutyl alcohol with perfluorohexyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Major Products Formed
- Hexafluorobutyl Alcohol
- Perfluorohexyl Alcohol
Aplicaciones Científicas De Investigación
2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in the synthesis of fluorinated polymers and other fluorinated compounds.
- Biology : Employed in the development of fluorinated surfactants and emulsifiers for biological applications.
- Medicine : Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
- Industry : Utilized in the production of high-performance coatings and lubricants due to its resistance to chemical and thermal degradation .
Mecanismo De Acción
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. In drug delivery systems, it can enhance the solubility and stability of hydrophobic drugs, improving their bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
Uniqueness
2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to methacrylates and acrylates. This functional group allows for specific interactions and reactions that are not possible with other similar fluorinated compounds .
Propiedades
Fórmula molecular |
C11H5F17O3 |
|---|---|
Peso molecular |
508.13 g/mol |
Nombre IUPAC |
2,2,3,4,4,4-hexafluorobutyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H5F17O3/c12-3(7(17,18)19)5(13,14)1-30-4(29)31-2-6(15,16)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,1-2H2 |
Clave InChI |
SPMDLAFZJMTQSH-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12081134.png)

![methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)


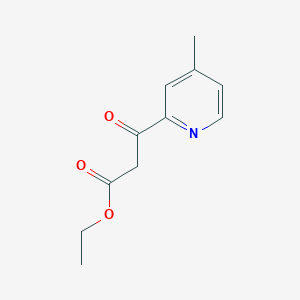
![2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
